3-Aminobenzophenone
Overview
Description
3-Aminobenzophenone, also known as 3-Benzoylaniline, is an organic compound with the molecular formula C13H11NO. It is a derivative of benzophenone where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and dyes .
Mechanism of Action
Target of Action
It’s known that benzophenone derivatives can interact with various biological targets, depending on their specific structures .
Mode of Action
Benzophenone derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating specific biochemical processes .
Biochemical Pathways
Benzophenone derivatives have been found to affect various pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, efficacy, and safety profile .
Result of Action
Benzophenone derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzophenone can be synthesized through several methods. One common method involves the reduction of 3-nitrobenzophenone using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of benzoyl chloride with aniline under Friedel-Crafts acylation conditions, followed by nitration and subsequent reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrobenzophenone. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzophenone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-aminobenzhydrol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Nitrobenzophenone.
Reduction: 3-Aminobenzhydrol.
Substitution: Various substituted benzophenones depending on the electrophile used.
Scientific Research Applications
3-Aminobenzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 3-Aminoacetophenone
Comparison: 3-Aminobenzophenone is unique due to the position of the amino group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Aminobenzophenone and 4-Aminobenzophenone, the 3-position amino group in this compound provides different steric and electronic effects, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
(3-aminophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADXEJBHCKVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182593 | |
Record name | Benzophenone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-78-1 | |
Record name | 3-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2835-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway observed when oxidizing 3-aminobenzophenones?
A1: The oxidation of 3′-amino-2-hydroxybenzophenones leads to the formation of either 2- or 4-aminoxanthones. This oxidative coupling reaction is directed by the amino group, specifically to positions para or ortho to it [].
Q2: How can 3-aminobenzophenone derivatives be utilized in the synthesis of xanthen-9-ones?
A2: Treating specific halogenated derivatives of this compound, such as 2′-chloro-2-hydroxy-5-methylbenzophenone or 3′-chloro-5-methyl-2-hydroxybenzophenone, with potassamide in ammonia results in the formation of 2-methylxanthen-9-one. This reaction proceeds through a cleavage and cyclization mechanism involving the halogenated position and the adjacent hydroxyl group [].
Q3: Are there any spectroscopic studies available that characterize this compound?
A3: Yes, studies utilizing Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV) spectroscopic techniques have been conducted to analyze the vibrational and electronic properties of this compound []. These studies provide valuable insights into the molecule's structure and its behavior under different conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.